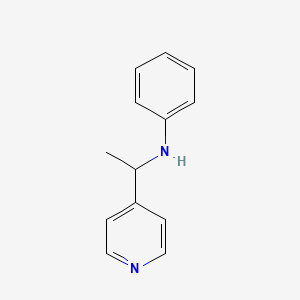![molecular formula C7H11NOS B1306468 2-[(Thiophen-2-ylmethyl)-amino]-ethanol CAS No. 93448-34-1](/img/structure/B1306468.png)
2-[(Thiophen-2-ylmethyl)-amino]-ethanol
Übersicht
Beschreibung
2-[(Thiophen-2-ylmethyl)-amino]-ethanol is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur
Wissenschaftliche Forschungsanwendungen
2-[(Thiophen-2-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Wirkmechanismus
Target of Action
It is known that this compound is an aromatic amine , which suggests that it may interact with various biological targets, such as enzymes or receptors, that have affinity for aromatic amines.
Mode of Action
It is known to undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . This suggests that the compound may interact with its targets through a condensation reaction, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
It is known to be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones . This suggests that it may affect biochemical pathways involving pyrimidine metabolism.
Pharmacokinetics
Its physical properties such as boiling point (200-201 °c/750 mmhg), density (1087 g/mL at 25 °C), and refractive index (n20/D 1551) suggest that it may have good bioavailability .
Result of Action
It is known to be suitable for functionalizing multiwall carbon nanotubes (mwcnt) , suggesting that it may have applications in nanotechnology and materials science.
Action Environment
It is known to be sensitive to air , suggesting that its action and stability may be influenced by exposure to oxygen and other atmospheric components.
Biochemische Analyse
Biochemical Properties
2-[(Thiophen-2-ylmethyl)-amino]-ethanol plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes such as iminodiacetic acid to form piperazine-2,6-dione derivatives . . The interactions of this compound with other biomolecules, such as proteins and enzymes, are crucial for its role in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by interacting with cell signaling pathways and affecting gene expression. The compound’s impact on cellular metabolism is also noteworthy, as it can alter metabolic flux and metabolite levels. These effects are observed in various types of cells, highlighting the compound’s broad range of biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst for direct amidation between carboxylic acids and amines, facilitating the formation of amide bonds . This mechanism involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to interact with specific enzymes and proteins underscores its importance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for understanding the compound’s behavior in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in biological systems. These studies provide valuable insights into the compound’s pharmacological properties and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and efficacy in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms influence the compound’s interactions with biomolecules and its overall biological effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol typically involves the reaction of thiophene-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Thiophen-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aminoethanol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenemethylamine: Similar structure but lacks the ethanol moiety.
Thiophene-2-carbaldehyde: Precursor in the synthesis of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol.
2-(Thiophen-2-ylmethyl)phenylboronic acid: Used in catalytic reactions involving thiophene derivatives.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an aminoethanol moiety, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(thiophen-2-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERIHWIAUFVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390051 | |
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93448-34-1 | |
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 2-[(2-thienylmethyl)amino]ethanol in the development of the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives studied for antidepressant activity?
A1: 2-[(2-Thienylmethyl)amino]ethanol serves as a crucial starting material in the synthesis of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. [] These derivatives were synthesized via acid-catalyzed cyclization reactions involving 2-[(2-thienylmethyl)amino]ethanol derivatives. [] The study aimed to explore the structure-activity relationship of these compounds, focusing on their ability to inhibit norepinephrine and serotonin uptake as a potential mechanism for antidepressant activity. []
Q2: How does the structure of 2-[(2-thienylmethyl)amino]ethanol relate to the observed structure-activity relationship in the 4-aryltetrahydrothieno[2,3-c]pyridine derivatives?
A2: The structure of 2-[(2-thienylmethyl)amino]ethanol provides a scaffold upon which various substituents can be introduced, leading to the diverse array of 4-aryltetrahydrothieno[2,3-c]pyridine derivatives. The research indicates that incorporating lipophilic substituents at the 4-position of the phenyl ring and less lipophilic substituents at the 2-position of the thiophene ring generally enhances the inhibitory activity against norepinephrine and serotonin uptake. [] This suggests that these structural modifications could influence the binding affinity of the compounds to their targets, potentially impacting their ability to traverse biological membranes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


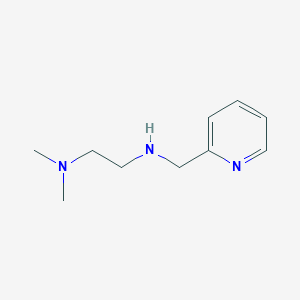
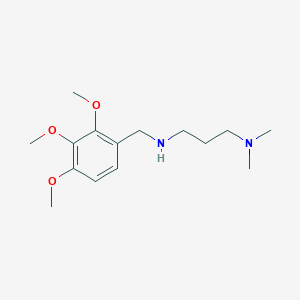
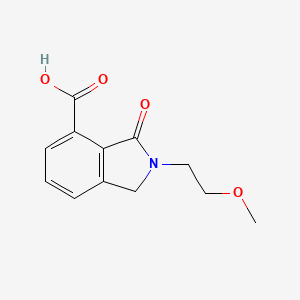
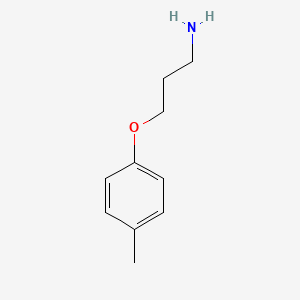
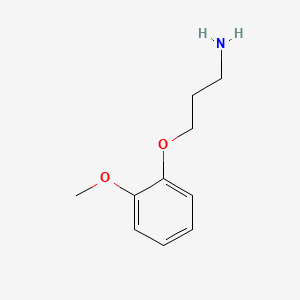
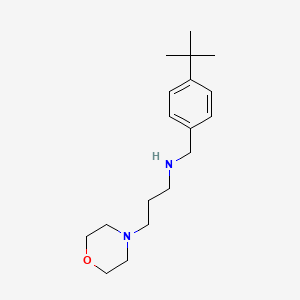
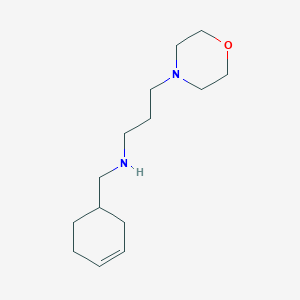
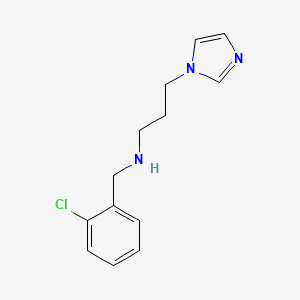
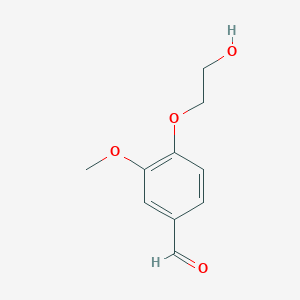

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
